Leptomycin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Leptomycin B is a naturally occurring antibiotic produced by the bacterium Streptomyces cavouStreptomyces cavou []. While it has limited clinical applications due to its toxicity, Leptomycin B has become a valuable tool in scientific research for its ability to inhibit a specific cellular process called nuclear export.

Disrupting Nuclear Export

Leptomycin B works by targeting a cellular protein called Exportin 1 (XPO1) []. XPO1 is responsible for transporting various molecules, including proteins and ribosomal RNA, out of the cell nucleus. By binding to XPO1, Leptomycin B prevents these molecules from exiting the nucleus, effectively disrupting nuclear export [].

This disruption has several applications in scientific research. Here are a few key areas:

Studying Cell Cycle Regulation

Leptomycin B can be used to investigate the role of specific proteins in cell cycle progression. By blocking their export from the nucleus, Leptomycin B can alter their cellular activity and reveal their involvement in cell division processes [].

Understanding p53 Function

The p53 protein is a tumor suppressor that plays a critical role in preventing cancer. Leptomycin B can be used to study p53 function by stabilizing its levels within the nucleus. This allows researchers to analyze how p53 regulates cell growth and death in response to various stimuli [].

Investigating Infectious Diseases

Some viruses hijack the cellular export machinery for their own replication. Leptomycin B can be used to study this process and identify potential targets for antiviral therapies [].

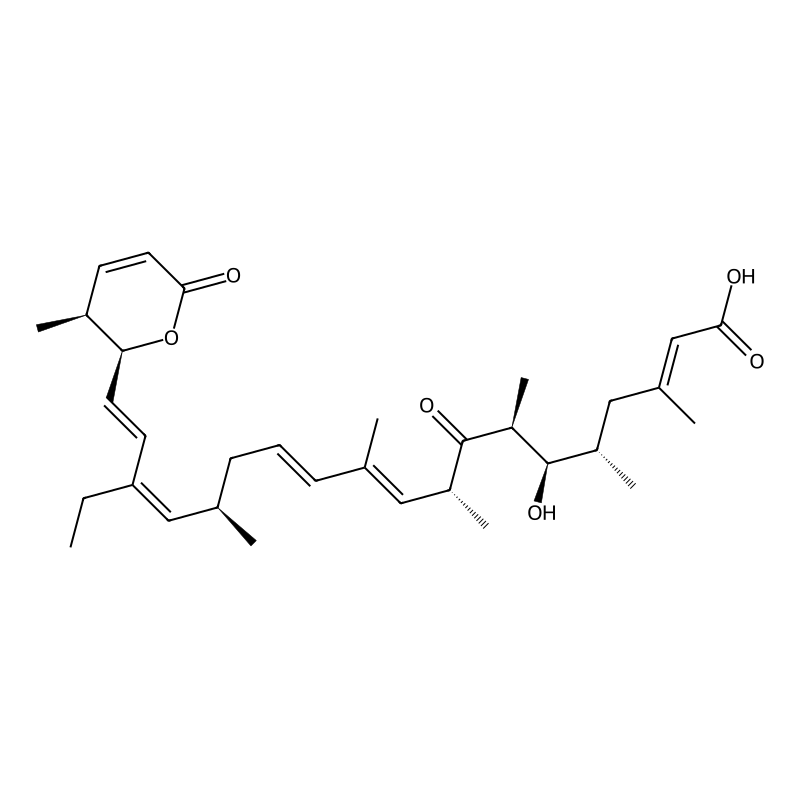

Leptomycin B is a natural product derived from the bacterium Streptomyces and is classified as a polyketide. Its chemical formula is , and it has a molecular weight of approximately 520.75 g/mol. This compound is primarily recognized for its role as an inhibitor of nuclear export, specifically targeting the chromosomal region maintenance 1 protein, also known as CRM1 or exportin 1. Leptomycin B binds covalently to cysteine residues in CRM1, preventing the transport of proteins that contain nuclear export signals from the nucleus to the cytoplasm .

As mentioned earlier, LMB acts as a potent inhibitor of nuclear export. It disrupts the CRM1-mediated transport of proteins and RNA out of the nucleus. When CRM1 is inactivated by LMB, essential regulatory proteins accumulate within the nucleus, affecting various cellular processes like cell cycle progression and signal transduction [, ].

Leptomycin B exhibits significant biological activity as an inhibitor of nuclear export, impacting various cellular processes. It has been shown to inhibit the export of proteins involved in critical functions such as cell signaling and viral replication. For instance, it prevents the nuclear export of the human immunodeficiency virus type 1 regulatory protein Rev at low nanomolar concentrations . Additionally, Leptomycin B has antifungal properties and has been studied for its potential therapeutic applications in cancer treatment due to its ability to disrupt cellular signaling pathways .

The synthesis of Leptomycin B can be achieved through both natural extraction from Streptomyces species and synthetic methodologies. Natural extraction involves culturing specific strains of Streptomyces that produce Leptomycin B, followed by purification processes such as chromatography. Synthetic approaches have been developed to create analogs or derivatives of Leptomycin B, often employing strategies from organic synthesis that utilize polyketide synthesis techniques . These synthetic methods aim to enhance the compound's efficacy or reduce toxicity while maintaining its biological activity.

Leptomycin B has several applications in research and medicine:

- Cell Biology: It is widely used in studies related to nuclear transport mechanisms and protein localization within cells.

- Virology: Due to its ability to inhibit viral protein export, it serves as a potential therapeutic agent against certain viral infections.

- Cancer Research: Its role in disrupting signaling pathways makes it a candidate for cancer treatment strategies aimed at inhibiting tumor growth and metastasis.

- Antifungal Agent: Leptomycin B has demonstrated antifungal activity, making it useful in agricultural applications and potentially in treating fungal infections .

Research on Leptomycin B has focused on its interactions with various proteins involved in nuclear transport. Studies have confirmed that Leptomycin B directly binds to CRM1, which is essential for the nuclear export of proteins containing nuclear export signals. This binding disrupts the normal function of CRM1, leading to the accumulation of these proteins within the nucleus . Furthermore, interaction studies using biotinylated derivatives have helped identify key binding sites and elucidate the mechanism by which Leptomycin B inhibits nuclear export .

Leptomycin B shares structural and functional similarities with several other compounds that also act as inhibitors of nuclear transport. Below is a comparative analysis highlighting its uniqueness:

| Compound Name | Source | Mechanism of Action | Unique Features |

|---|---|---|---|

| Anguinomycin A | Streptomyces | Inhibits CRM1 similar to Leptomycin B | Different structural modifications |

| Ratjadone A | Streptomyces | Inhibits CRM1; similar binding sites | Distinct chemical structure |

| Exportin 1 Inhibitor | Synthetic | Targets CRM1; competitive inhibition | Designed specifically for therapeutic use |

| Verapamil | Plant-derived | Calcium channel blocker; affects transport indirectly | Primarily known for cardiovascular effects |

Leptomycin B is unique due to its specific covalent binding mechanism with CRM1 and its dual role as an antifungal agent alongside its potent biological activity against viral proteins and cellular signaling pathways .

Anticancer Activity and Molecular Targets

Leptomycin B is one of the most potent naturally occurring exportin 1 antagonists discovered to date, with half-maximal inhibitory concentrations in the sub-nanomolar range for multiple malignancies.

| Tumour cell line (organ) | Half-maximal inhibitory concentration after seventy-two hours | Principal molecular changes recorded |

|---|---|---|

| SiHa (cervical carcinoma) | 0.4 nanomolar [7] | p53 nuclear accumulation; cell-cycle arrest in G1-phase [4] |

| HCT-116 (colorectal carcinoma) | 0.3 nanomolar [7] | Suppression of exportin 1 cargoes (cyclin B1, c-Abl) [8] |

| SK-N-SH (neuroblastoma) | 0.4 nanomolar [7] | Induction of apoptotic morphology [7] |

| HGC-27 & AGS (gastric carcinoma) | Growth and invasion reduced by ≥10 nanomolar; migration curtailed at 100 nanomolar [9] | Autophagy marker LC3-II and cargo receptor p62 accumulate, implying autophagy blockade [9] |

In animal models Leptomycin B slows xenograft expansion and sensitises neoplastic tissue to other therapeutics by preserving tumour-suppressor pathways that depend on nuclear residency, notably the p53–mouse double minute 2 axis [4]. Efforts to temper systemic toxicity have produced semi-synthetic analogues that retain nuclear-export suppression yet display improved tolerability [10].

Antifungal and Antibacterial Mechanisms

Leptomycin B was first characterised as an antifungal antibiotic that arrests the fission yeast Schizosaccharomyces pombe, producing elongated, multinucleate cells indicative of a mitotic blockade just before nuclear division [11]. High-performance liquid-chromatography purification revealed that growth of Schizosaccharomyces and Mucor species is completely inhibited at microgram-per-millilitre levels [12]. Morphological arrest correlates with the inability of fungal chromosome region maintenance protein 1 to complete export of mitotic regulators.

Beyond fungi, Leptomycin B demonstrates notable bactericidal action against the spirochete Leptospira interrogans. A marine-derived preparation achieved a minimal inhibitory concentration of sixty-two point five micrograms per millilitre and a minimal bactericidal concentration of one hundred twenty-five micrograms per millilitre, yielding eighty-percent survival in an infected murine model [13]. Genome mining of Streptomyces species shows biosynthetic polyketide-synthase clusters (lepA–lepD) that can be heterologously expressed to regenerate Leptomycin B congeners, providing a platform for engineering broader-spectrum derivatives [14].

| Pathogen | Minimal inhibitory or bactericidal thresholds | Observed cellular outcome |

|---|---|---|

| Schizosaccharomyces pombe | Complete growth arrest at low microgram per millilitre range [12] [11] | Filamentous elongation, blocked mitosis [11] |

| Mucor spp. | Comparable inhibition to Schizosaccharomyces [12] | Sporangial development halted [12] |

| Pathogenic Leptospira serovar N2 | Minimal inhibitory concentration 62.5 µg ml⁻¹; minimal bactericidal concentration 125 µg ml⁻¹ [13] | Eighty-percent survival in vivo; bacterial DNA copies reduced by quantitative polymerase-chain-reaction [13] |

Role in Viral Infection Inhibition

By incapacitating chromosome region maintenance protein 1, Leptomycin B obstructs viral pathways that require export of ribonucleoprotein or protein regulators from nucleus to cytoplasm.

| Virus (family) | Viral export step disrupted | Effective concentration and outcome |

|---|---|---|

| Human immunodeficiency virus type 1 (Retroviridae) | Rev-mediated export of partially spliced transcripts [5] | Half-maximal suppression at six hundred picomolar in primary monocytes; viral replication halted [6] |

| Influenza A and B viruses (Orthomyxoviridae) | Export of newly synthesised viral ribonucleoprotein complexes [15] | Nanomolar treatment traps nucleoprotein at nuclear periphery and reduces progeny titres by over one logarithm [16] |

| Rift Valley fever virus, Dengue virus, and other export-dependent RNA viruses | Nuclear retention of viral proteins demonstrated in cell culture [8] [16] | Broad reduction in cytopathic effect at low nanomolar levels [16] |

Influenza studies reveal that even brief nanomolar exposure prevents cytoplasmic accumulation of nucleoprotein and matrix protein, crippling virion assembly while leaving cellular transcription largely intact [15]. Similar nuclear entrapment of early regulatory proteins has been documented for severe acute respiratory syndrome coronavirus supplementary protein 9b, although export may proceed through alternative signals not fully sensitive to Leptomycin B [17] [18].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure]

MeSH Pharmacological Classification

Pictograms

Flammable;Acute Toxic;Health Hazard

Other CAS

Wikipedia

Dates

2: Liu Z, Gao W. Leptomycin B reduces primary and acquired resistance of gefitinib in lung cancer cells. Toxicol Appl Pharmacol. 2017 Nov 15;335:16-27. doi: 10.1016/j.taap.2017.09.017. Epub 2017 Sep 21. PubMed PMID: 28942004; PubMed Central PMCID: PMC5643250.

3: Min SJ, Hyun HW, Kang TC. Leptomycin B attenuates neuronal death via PKA- and PP2B-mediated ERK1/2 activation in the rat hippocampus following status epilepticus. Brain Res. 2017 Sep 1;1670:14-23. doi: 10.1016/j.brainres.2017.06.002. Epub 2017 Jun 7. PubMed PMID: 28601633.

4: Rahmani K, Dean DA. Leptomycin B alters the subcellular distribution of CRM1 (Exportin 1). Biochem Biophys Res Commun. 2017 Jun 24;488(2):253-258. doi: 10.1016/j.bbrc.2017.04.042. Epub 2017 Apr 12. PubMed PMID: 28412356; PubMed Central PMCID: PMC5551409.

5: Kim DS, Min SJ, Kim MJ, Kim JE, Kang TC. Leptomycin B ameliorates vasogenic edema formation induced by status epilepticus via inhibiting p38 MAPK/VEGF pathway. Brain Res. 2016 Nov 15;1651:27-35. doi: 10.1016/j.brainres.2016.09.023. Epub 2016 Sep 19. PubMed PMID: 27659963.

6: Yin F, Sun P, Tang B, Gong H, Ke Q, Li A. Anti-parasitic effects of Leptomycin B isolated from Streptomyces sp. CJK17 on marine fish ciliate Cryptocaryon irritans. Vet Parasitol. 2016 Feb 15;217:89-94. doi: 10.1016/j.vetpar.2015.12.034. Epub 2016 Jan 4. PubMed PMID: 26827867.

7: Cromie MM, Gao W. Epigallocatechin-3-gallate enhances the therapeutic effects of leptomycin B on human lung cancer a549 cells. Oxid Med Cell Longev. 2015;2015:217304. doi: 10.1155/2015/217304. Epub 2015 Apr 1. PubMed PMID: 25922640; PubMed Central PMCID: PMC4397486.

8: Park D, Lengyel J, Rice SA. Role of immediate early protein ICP27 in the differential sensitivity of herpes simplex viruses 1 and 2 to leptomycin B. J Virol. 2013 Aug;87(16):8940-51. doi: 10.1128/JVI.00633-13. Epub 2013 Jun 5. PubMed PMID: 23740995; PubMed Central PMCID: PMC3754045.

9: Sun Q, Carrasco YP, Hu Y, Guo X, Mirzaei H, Macmillan J, Chook YM. Nuclear export inhibition through covalent conjugation and hydrolysis of Leptomycin B by CRM1. Proc Natl Acad Sci U S A. 2013 Jan 22;110(4):1303-8. doi: 10.1073/pnas.1217203110. Epub 2013 Jan 7. PubMed PMID: 23297231; PubMed Central PMCID: PMC3557022.

10: Lu C, Shao C, Cobos E, Singh KP, Gao W. Chemotherapeutic sensitization of leptomycin B resistant lung cancer cells by pretreatment with doxorubicin. PLoS One. 2012;7(3):e32895. doi: 10.1371/journal.pone.0032895. Epub 2012 Mar 7. PubMed PMID: 22412944; PubMed Central PMCID: PMC3296751.

11: Kobayashi T. Anti-inflammatory treatment for contact dermatitis by topical leptomycin B: inhibitory effects on the induced expression of matrix metalloproteinases (MMP)-9 and -3. Eur J Dermatol. 2011 May-Jun;21(3):438-9. doi: 10.1684/ejd.2011.1336. PubMed PMID: 21527372.

12: Shao C, Lu C, Chen L, Koty PP, Cobos E, Gao W. p53-Dependent anticancer effects of leptomycin B on lung adenocarcinoma. Cancer Chemother Pharmacol. 2011 Jun;67(6):1369-80. doi: 10.1007/s00280-010-1434-6. Epub 2010 Aug 28. PubMed PMID: 20803015.

13: Jolly CE, Gray LJ, Parish JL, Lain S, Herrington CS. Leptomycin B induces apoptosis in cells containing the whole HPV 16 genome. Int J Oncol. 2009 Sep;35(3):649-56. PubMed PMID: 19639186.

14: Allan EK, Hamilton A, Hatziieremia S, Zhou P, Jørgensen HG, Vigneri P, Holyoake TL. Nuclear entrapment of BCR-ABL by combining imatinib mesylate with leptomycin B does not eliminate CD34+ chronic myeloid leukaemia cells. Leukemia. 2009 May;23(5):1006-8. doi: 10.1038/leu.2008.367. Epub 2009 Jan 8. PubMed PMID: 19151780.

15: Hoshino I, Matsubara H, Komatsu A, Akutsu Y, Nishimori T, Yoneyama Y, Murakami K, Sakata H, Matsushita K, Miyazawa Y, Brooks R, Yoshida M, Ochiai T. Combined effects of p53 gene therapy and leptomycin B in human esophageal squamous cell carcinoma. Oncology. 2008;75(1-2):113-9. doi: 10.1159/000155212. Epub 2008 Sep 11. PubMed PMID: 18784437.

16: Kancha RK, von Bubnoff N, Miething C, Peschel C, Götze KS, Duyster J. Imatinib and leptomycin B are effective in overcoming imatinib-resistance due to Bcr-Abl amplification and clonal evolution but not due to Bcr-Abl kinase domain mutation. Haematologica. 2008 Nov;93(11):1718-22. doi: 10.3324/haematol.13207. Epub 2008 Aug 25. PubMed PMID: 18728023.

17: Muro E, Hoang TQ, Jobart-Malfait A, Hernandez-Verdun D. In nucleoli, the steady state of nucleolar proteins is leptomycin B-sensitive. Biol Cell. 2008 May;100(5):303-13. PubMed PMID: 18052928.

18: Gray LJ, Bjelogrlic P, Appleyard VC, Thompson AM, Jolly CE, Lain S, Herrington CS. Selective induction of apoptosis by leptomycin B in keratinocytes expressing HPV oncogenes. Int J Cancer. 2007 Jun 1;120(11):2317-24. PubMed PMID: 17290384.

19: Jackson RS 2nd, Cho YJ, Stein S, Liang P. CYFIP2, a direct p53 target, is leptomycin-B sensitive. Cell Cycle. 2007 Jan 1;6(1):95-103. Epub 2007 Jan 29. PubMed PMID: 17245118.

20: Jang BC, Sung SH, Park JG, Park JW, Suh MH, Choi IH, Yoshida M, Yoo SK, Suh SI. Leptomycin B, a metabolite of Streptomyces, inhibits the expression of inducible nitric oxide synthase in BV2 microglial cells. Int J Oncol. 2006 Dec;29(6):1509-15. PubMed PMID: 17088990.